2-(Triphenylphosphoranylidene)propionaldehyde

Description

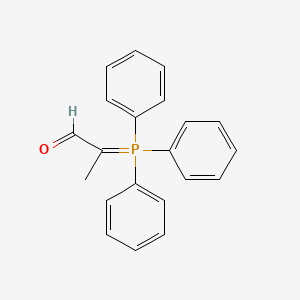

2-(Triphenylphosphoranylidene)propionaldehyde (CAS: 24720-64-7, molecular formula: C₂₁H₁₉OP) is a phosphorus ylide characterized by a triphenylphosphine group bonded to a propionaldehyde moiety via a ylidic (P=C) bond. This compound is widely utilized in organic synthesis, particularly in Wittig and related reactions, to generate alkenes from carbonyl compounds .

Propriétés

IUPAC Name |

2-(triphenyl-λ5-phosphanylidene)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19OP/c1-18(17-22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUQEFAWBCDBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401520 | |

| Record name | 2-(Triphenylphosphoranylidene)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24720-64-7 | |

| Record name | 2-(Triphenylphosphoranylidene)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Triphenylphosphoranylidene)propionaldehyde can be synthesized through the Wittig reaction, which involves the reaction of triphenylphosphine with an appropriate aldehyde. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide. The general reaction scheme is as follows:

Ph3P+CH3CHO→Ph3P=CH-CH3CHO

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Triphenylphosphoranylidene)propionaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group acts as a leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.

Major Products

Oxidation: Triphenylphosphine oxide and corresponding carboxylic acids.

Reduction: Triphenylphosphine and corresponding alcohols.

Substitution: Various substituted phosphoranes and corresponding aldehydes or ketones.

Applications De Recherche Scientifique

Organic Synthesis

2-(Triphenylphosphoranylidene)propionaldehyde is primarily used as a versatile intermediate in organic synthesis. It facilitates the formation of complex organic molecules through various reactions, including:

- Wittig Reaction : This reaction allows for the formation of carbon-carbon double bonds by reacting with aldehydes or ketones, making it crucial for synthesizing alkenes .

- Hetero Diels-Alder Reaction : Employed in synthesizing cyclic compounds, this reaction utilizes the compound to create new carbon frameworks .

Pharmaceutical Development

The compound plays a pivotal role in medicinal chemistry, particularly in the synthesis of novel pharmaceutical agents. Notable applications include:

- Synthesis of Antitumor Agents : It has been utilized to prepare acitretin analogs that exhibit significant antitumor activity, indicating potential therapeutic effects against cancer .

- Development of Bioactive Molecules : The compound is involved in creating biologically active molecules that can modulate cellular functions and signaling pathways .

Material Science

In material science, this compound contributes to developing advanced materials such as:

- Polymers and Coatings : Its unique chemical properties enhance the performance and durability of materials used in various industrial applications .

- Specialty Chemicals : The compound is utilized in producing specialty chemicals that require precise chemical structures for specific applications .

Catalysis

The compound serves as a catalyst in several chemical reactions, improving reaction rates and selectivity:

- Catalytic Applications : It enhances the efficiency of reactions in industrial processes, making it valuable for large-scale chemical production .

Case Study 1: Synthesis of Acitretin Analogs

A study explored the use of this compound in synthesizing acitretin analogs. The results demonstrated that these analogs exhibited significant antitumor properties, showcasing the compound's potential in cancer therapy.

| Aspect | Details |

|---|---|

| Analog Type | Acitretin Analog |

| Biological Activity | Antitumor |

| Synthesis Method | Wittig Reaction |

| Outcome | Induced apoptosis in cancer cells |

Case Study 2: Development of Polymers

Research involving the application of this compound in polymer chemistry highlighted its role in enhancing polymer properties. The study indicated improved thermal stability and mechanical strength in polymers synthesized using this compound.

| Aspect | Details |

|---|---|

| Application Area | Polymer Chemistry |

| Property Enhanced | Thermal Stability |

| Synthesis Method | Copolymerization with various monomers |

| Outcome | Improved mechanical strength |

Mécanisme D'action

The mechanism of action of 2-(Triphenylphosphoranylidene)propionaldehyde involves its ability to form stable ylides, which can participate in various organic reactions. The triphenylphosphoranylidene group acts as a nucleophile, attacking electrophilic centers in substrates. This reactivity is facilitated by the resonance stabilization of the ylide intermediate.

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular weight : 318.35 g/mol

- Density : 1.14 g/cm³

- Melting point : 219–221°C

- Boiling point : 243.2°C (at 760 mmHg)

- Vapor pressure : 7.42 × 10⁻⁹ mmHg at 25°C .

The compound’s reactivity stems from the nucleophilic ylidic carbon, which reacts with aldehydes or ketones to form alkenes. Its stability under ambient conditions makes it a preferred reagent in multi-step syntheses .

Comparison with Similar Compounds

Structural and Functional Analogues

a) 2-(Triphenylphosphoranylidene)acetaldehyde (CAS: 2136-75-6)

- Structure : Differs by having an acetaldehyde (CH₃CHO) backbone instead of propionaldehyde.

- Reactivity : Shorter carbon chain reduces steric bulk, enhancing reactivity with hindered carbonyl substrates. However, it is less thermally stable (decomposes at ~180°C) .

- Applications : Primarily used for synthesizing α,β-unsaturated aldehydes, unlike its propionaldehyde counterpart, which forms extended alkenes .

b) 2-(Triphenylphosphoranylidene)succinic anhydride (CAS: 906-65-0)

- Structure : Incorporates a succinic anhydride group, introducing electrophilic character.

- Reactivity : Combines ylidic reactivity with anhydride functionality, enabling tandem acylation-olefination reactions. Its higher molecular weight (436.40 g/mol) reduces volatility, favoring solid-phase syntheses .

- Applications : Used in polymer chemistry and heterocyclic compound synthesis, contrasting with the aldehyde-focused utility of 2-(Triphenylphosphoranylidene)propionaldehyde .

c) 2-(4-tert-Butylbenzyl)propionaldehyde (BMHCA, CAS: 80-54-6)

- Structure : Lacks the phosphorus ylide group; instead, it features a tert-butylbenzyl substituent.

- Reactivity : Functions as a carbonyl electrophile rather than a nucleophile. Its primary use is in fragrance synthesis but is prohibited in cosmetics due to allergenicity .

- Regulatory Status: Banned under EU Safety Gate alerts (2024), highlighting a critical distinction from non-toxic, synthetically focused phosphorus ylides .

Comparative Data Table

Reaction Selectivity and Mechanistic Insights

- Wittig Reaction Efficiency : this compound outperforms BMHCA in alkene synthesis due to its ylidic nucleophilicity, which directly attacks carbonyl carbons. BMHCA lacks this reactivity, serving only as a substrate .

- Steric Effects : The propionaldehyde derivative’s longer chain improves compatibility with bulky ketones compared to the acetaldehyde analogue, which struggles with steric hindrance .

- Byproduct Formation : Unlike succinic anhydride derivatives, this compound produces minimal side products (e.g., triphenylphosphine oxide) due to its optimized leaving-group dynamics .

Activité Biologique

Overview

2-(Triphenylphosphoranylidene)propionaldehyde, with the molecular formula C21H19OP, is an organophosphorus compound notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound acts as a versatile reagent in various chemical reactions, including the Wittig reaction, which is crucial for synthesizing alkenes from aldehydes and ketones. Understanding its biological activity is essential for evaluating its potential applications in medicinal chemistry and other fields.

Chemical Structure and Reactivity:

- The compound features a triphenylphosphoranylidene group attached to a propionaldehyde moiety, which contributes to its unique reactivity profile.

- It is involved in several types of reactions:

- Wittig Reaction: Forms alkenes by reacting with aldehydes or ketones.

- Hetero Diels-Alder Reactions: Facilitates the synthesis of complex cyclic structures.

- Stereoselective Hetero-Michael Additions: Used to create specific stereochemical configurations in organic molecules.

Biochemical Pathways:

- The compound influences biochemical pathways primarily related to organic synthesis, impacting the production of bioactive compounds. For instance, it has been utilized in synthesizing acitretin analogs, which exhibit antitumor properties.

Biological Activity and Case Studies

Antitumor Activity:

- Research indicates that acitretin analogs produced using this compound demonstrate significant antiproliferative effects against various cancer cell lines. For example, studies have shown that these compounds can inhibit cancer cell growth and induce apoptosis .

Cellular Effects:

- While direct cellular effects of this compound are not extensively documented, its role in synthesizing bioactive compounds suggests it may indirectly influence cell signaling pathways and metabolic processes. The synthesized compounds can modulate gene expression and impact cellular metabolism.

Case Study: Synthesis of Bioactive Molecules

- A notable application involved the synthesis of fluorinated derivatives using this compound. These derivatives displayed antiproliferative activity against breast, colon, and lung cancer cell lines, indicating the potential for developing new therapeutic agents based on this reagent .

Research Applications

This compound has diverse applications in scientific research:

- Organic Chemistry: Serves as a key reagent in synthesizing complex organic molecules, including pharmaceuticals and natural products.

- Medicinal Chemistry: Utilized in developing potential drug candidates with therapeutic effects.

- Biochemical Studies: Acts as a probe in biochemical assays to investigate cellular mechanisms.

Summary Table of Biological Activity

| Activity | Description |

|---|---|

| Antitumor Activity | Synthesized compounds show significant antiproliferative effects on cancer cells. |

| Role in Organic Synthesis | Key reagent for forming carbon-carbon bonds; used in various synthetic pathways. |

| Indirect Cellular Effects | May influence cell signaling through synthesized bioactive compounds. |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 2-(triphenylphosphoranylidene)propionaldehyde with high purity?

- Methodological Answer : The compound is typically synthesized via Wittig-type reactions. For example, it reacts with carbonyl precursors in dimethylformamide (DMF) at 25°C for 1–4 days under inert conditions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves filtration of triethylammonium chloride salts followed by column chromatography .

Q. What analytical techniques are recommended for verifying the structural identity of this compound?

- Methodological Answer : Key techniques include:

-

NMR Spectroscopy : H and C NMR to confirm the aldehyde proton ( ppm) and phosphoranylidene group.

-

X-ray Crystallography : For resolving stereochemical details (e.g., bond angles and spatial arrangement of the triphenylphosphine moiety).

-

Physical Property Validation : Compare experimental data (e.g., density: 1.14 g/cm³, boiling point: 219–221°C) with literature values .

Property Value Molecular Formula CHOP Density 1.14 g/cm³ Boiling Point 219–221°C InChI Key 1/CHOP...

Q. How should researchers manage the stability of this compound during experimental procedures?

- Methodological Answer : Store the compound under anhydrous conditions in inert atmospheres (e.g., argon or nitrogen) due to its sensitivity to moisture and oxidation. Use freshly distilled solvents (e.g., THF or DMF) to prevent decomposition during reactions .

Advanced Research Questions

Q. What experimental design considerations are critical when employing this compound in multi-step syntheses of α,β-unsaturated aldehydes?

- Methodological Answer : Optimize solvent polarity (DMF enhances reactivity compared to THF) and reaction time (1–4 days) to balance yield and selectivity. Use stoichiometric excess of the phosphoranylidene reagent to drive the Wittig reaction to completion. Monitor intermediates via TLC and isolate products using column chromatography to remove triphenylphosphine oxide byproducts .

Q. How can researchers address discrepancies in stereochemical outcomes when using this compound in asymmetric syntheses?

- Methodological Answer : The reagent inherently favors trans-selectivity in α,β-unsaturated aldehyde formation due to steric hindrance from the triphenylphosphine group. If unexpected stereochemistry arises, analyze reaction conditions (e.g., solvent polarity, temperature) and consider additives like chiral catalysts or coordinating solvents to modulate selectivity .

Q. What methodologies are effective in isolating this compound from reaction byproducts in complex matrices?

- Methodological Answer : After filtration of ammonium salts, employ gradient elution in column chromatography using silica gel and a hexane/ethyl acetate mixture. For persistent impurities, recrystallization from toluene or dichloromethane can enhance purity. Confirm isolation via P NMR to detect residual phosphine oxides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.